molecular formula C22H22N2O3S2 B3298995 3-(ethylsulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)benzamide CAS No. 898459-44-4

3-(ethylsulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)benzamide

Cat. No. B3298995
CAS RN: 898459-44-4
M. Wt: 426.6 g/mol
InChI Key: KBKOIVMNVAVMAF-UHFFFAOYSA-N
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Description

3-(ethylsulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)benzamide, also known as T0901317, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a selective agonist of liver X receptors (LXRs), which are transcription factors that play a crucial role in regulating cholesterol metabolism and inflammation.

Mechanism of Action

3-(ethylsulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)benzamide acts as a selective agonist of LXRs, which are transcription factors that play a crucial role in regulating cholesterol metabolism and inflammation. When this compound binds to LXRs, it causes a conformational change that allows them to bind to DNA and regulate the expression of target genes.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the regulation of cholesterol metabolism and inflammation. It has also been shown to have anti-tumor effects in various cancer cell lines.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(ethylsulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)benzamide in lab experiments is its selectivity for LXRs, which allows for more precise manipulation of cholesterol metabolism and inflammation. However, one limitation is that it may not accurately reflect the complex interactions that occur in vivo.

Future Directions

There are several future directions for research on 3-(ethylsulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)benzamide, including the development of more potent and selective agonists of LXRs, as well as the investigation of its potential applications in the treatment of various diseases, including atherosclerosis, Alzheimer's disease, and cancer. Additionally, further studies are needed to better understand the complex interactions between LXRs and other signaling pathways in vivo.

Scientific Research Applications

3-(ethylsulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)benzamide has been studied extensively for its potential applications in scientific research, particularly in the fields of lipid metabolism and inflammation. It has been shown to activate LXRs, which play a crucial role in regulating cholesterol metabolism and inflammation. This compound has also been studied for its potential applications in the treatment of various diseases, including atherosclerosis, Alzheimer's disease, and cancer.

properties

IUPAC Name

3-ethylsulfonyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S2/c1-2-29(26,27)19-9-5-8-18(13-19)21(25)24-22-23-20(14-28-22)17-11-10-15-6-3-4-7-16(15)12-17/h5,8-14H,2-4,6-7H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBKOIVMNVAVMAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(CCCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(ethylsulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)benzamide
Reactant of Route 2
3-(ethylsulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)benzamide
Reactant of Route 3
3-(ethylsulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)benzamide
Reactant of Route 4
Reactant of Route 4
3-(ethylsulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)benzamide
Reactant of Route 5
Reactant of Route 5
3-(ethylsulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)benzamide
Reactant of Route 6
3-(ethylsulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)benzamide

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